molecular formula C24H25N7O3 B6548534 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946230-32-6

1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548534
CAS No.: 946230-32-6
M. Wt: 459.5 g/mol
InChI Key: XVPOSMOHCCVDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a novel heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions The synthetic approach to this compound generally involves multiple steps, starting from readily available reagents. The key steps may include the acylation of 2-ethoxybenzoic acid to form 2-ethoxybenzoyl chloride, followed by the coupling with piperazine and the construction of the triazolopyrimidine core via cyclization reactions involving 4-methoxyphenyl precursors.

Industrial Production Methods Scaling up the production involves optimizing reaction conditions for yield and purity, including controlled temperature, solvent choice, and reaction time. Industrial methods could also leverage continuous flow processes for better efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo several types of chemical reactions:

  • Oxidation: : Possible at the ethoxybenzoyl or methoxyphenyl moieties.

  • Reduction: : Feasible at various sites, especially under catalytic hydrogenation conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at aromatic systems.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide for vigorous conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Various organic reagents depending on the specific site of interest, such as halides for halogenation.

Major Products Formed These reactions yield a diverse array of derivatives that can be further exploited in drug discovery and material science.

Scientific Research Applications

1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine holds a significant position in scientific research due to its multifaceted structure:

  • Chemistry: : Study of its reactivity and potential as a building block in organic synthesis.

  • Medicine: : Exploration as a lead compound in the development of therapeutic agents for various diseases, including neurological and oncological conditions.

  • Industry: : Utility in the production of advanced materials or as an intermediate in synthetic pathways.

Mechanism of Action

The mechanism by which the compound exerts its effects can be multifaceted, targeting various molecular pathways and biological targets. Key mechanisms may include:

  • Enzyme Inhibition: : Potential inhibition of key enzymes involved in disease pathways.

  • Receptor Modulation: : Interacting with specific receptors to modulate their activity, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine: : Another triazolopyrimidine derivative with significant biological activity.

  • 1-(2-chlorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Similar structure with a chloro instead of ethoxy substituent.

Unique Features: The presence of the ethoxybenzoyl group imparts unique physicochemical properties, potentially affecting its reactivity and biological interactions.

This detailed overview captures the essence of 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, showcasing its synthesis, reactivity, and versatile applications in science and industry. How does this match your expectations?

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPOSMOHCCVDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.